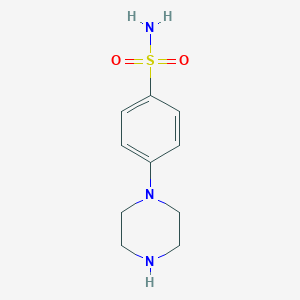

4-Piperazin-1-ylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGDHKASBRILQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358539 |

Source

|

| Record name | 4-piperazin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121278-31-7, 170856-87-8 |

Source

|

| Record name | 4-piperazin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperazin-1-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Piperazin-1-ylbenzenesulfonamide

This technical guide provides a comprehensive overview of a reliable and commonly employed synthetic protocol for 4-piperazin-1-ylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The described methodology is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial protection of one of the nitrogen atoms of piperazine to prevent undesired side reactions, followed by a nucleophilic aromatic substitution reaction to form the core structure. The final step consists of the deprotection of the piperazine moiety to yield the target compound. This approach ensures high regioselectivity and good overall yields.

The chosen synthetic pathway is as follows:

-

Step 1: Synthesis of tert-butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate. This key intermediate is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzenesulfonamide and mono-N-Boc-protected piperazine.

-

Step 2: Deprotection to yield this compound. The final product is obtained by removing the tert-butyloxycarbonyl (Boc) protecting group from the piperazine nitrogen under acidic conditions.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate

This procedure details the formation of the protected intermediate through a nucleophilic aromatic substitution reaction.

Methodology:

-

To a solution of 4-fluorobenzenesulfonamide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This final step involves the removal of the Boc protecting group to yield the desired product.

Methodology:

-

Dissolve the tert-butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate (1 equivalent) obtained from Step 1 in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

To this solution, add an excess of a strong acid. Common reagents for this deprotection include trifluoroacetic acid (TFA) (typically in a 1:1 ratio with the solvent) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection process by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting residue is triturated with a non-polar solvent, such as diethyl ether or hexane, to precipitate the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

-

To obtain the free base, the salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide), followed by extraction with an organic solvent and subsequent removal of the solvent.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reagents and Typical Reaction Parameters

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) |

| 1 | 4-Fluorobenzenesulfonamide | tert-Butyl piperazine-1-carboxylate | K2CO3 | DMF | 100 | 18 |

| 2 | tert-Butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate | 4 M HCl in Dioxane | - | Dioxane | 25 | 3 |

Table 2: Product Characterization and Yields

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Typical Yield (%) |

| 1 | tert-Butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate | C15H23N3O4S | 341.43 | White to off-white solid | 85-95 |

| 2 | This compound | C10H15N3O2S | 241.31 | White crystalline solid | 90-98 |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-Piperazin-1-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperazin-1-ylbenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O₂S | PubChem[1] |

| Molecular Weight | 241.31 g/mol | PubChem[1] |

| Melting Point | 210-211 °C | Sigma-Aldrich |

| Boiling Point | 475.4 ± 55.0 °C at 760 mmHg | Sigma-Aldrich |

| pKa | Experimental data not readily available in cited literature. The molecule possesses two basic nitrogen atoms in the piperazine ring and an acidic sulfonamide proton. The pKa values of the parent piperazine are approximately 5.35 and 9.73.[2] The pKa of the sulfonamide group in similar structures can vary.[3][4][5] | N/A |

| LogP (Computed) | -0.3 (XLogP3) | PubChem[1] |

| Aqueous Solubility | Experimental data not readily available in cited literature. The presence of both ionizable groups and aromatic rings suggests that its solubility is likely pH-dependent. | N/A |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are established protocols for key experiments relevant to this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A common and accurate method for its determination is using a melting point apparatus.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of ionizable compounds. This technique is particularly suitable for a molecule like this compound, which has both acidic and basic centers.

Protocol:

-

A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

The solution is placed in a thermostated vessel equipped with a pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve. For a diprotic base like the piperazine moiety, two equivalence points will be observed.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

An excess amount of the solid compound is added to a flask containing a known volume of the solvent (e.g., water or a buffer of a specific pH).

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.

-

The supernatant is filtered or centrifuged to remove any undissolved solid particles.

-

The concentration of the dissolved compound in the clear solution is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

This procedure is repeated at different pH values to determine the pH-solubility profile.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are invaluable for conceptualizing complex biological processes and experimental procedures. The following diagrams are provided in the DOT language for use with Graphviz.

Carbonic Anhydrase Inhibition by a Sulfonamide

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The general mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site.

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Dopamine D2 Receptor Antagonism by a Piperazine-Containing Ligand

Arylpiperazine moieties are common pharmacophores in ligands that target dopamine receptors. As antagonists, they bind to the receptor and block the binding of the endogenous ligand, dopamine, thereby inhibiting downstream signaling.

Caption: Dopamine D2 receptor antagonism by a piperazine-containing ligand.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for shake-flask solubility determination.

References

- 1. 4-(Piperazin-1-yl)benzene-1-sulfonamide | C10H15N3O2S | CID 901897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uregina.ca [uregina.ca]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Piperazin-1-ylbenzenesulfonamide: Synthesis, Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Piperazin-1-ylbenzenesulfonamide, a versatile scaffold in medicinal chemistry. This document details its chemical properties, including its CAS number and a list of commercial suppliers. A comprehensive, generalized synthesis protocol is provided, alongside detailed experimental methodologies for key biological assays. The guide explores the diverse biological activities of its derivatives, which have shown potential in treating metabolic disorders, inflammation, and cancer. Key signaling pathways, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are discussed and visualized. This whitepaper serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Chemical Identity and Suppliers

Chemical Name: this compound CAS Number: 170856-87-8

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃O₂S |

| Molecular Weight | 241.31 g/mol |

| Appearance | Solid |

| Melting Point | 210-211 °C |

| Boiling Point | 475.4±55.0 °C at 760 mmHg |

| Purity | Typically ≥98% |

| Storage | 4°C, protect from light |

Commercial Suppliers:

-

Sigma-Aldrich

-

BLD Pharm

-

BIOZOL

-

BOC Sciences

Synthesis Protocol

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction.

General Synthesis of this compound Derivatives:

A generalized protocol for the synthesis of N-substituted derivatives, a common theme in the development of biologically active molecules, is presented below.[1]

Materials:

-

Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)

-

A substituted piperazine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the desired piperazine derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add the base (1.2-2 equivalents) to the solution and stir.

-

Slowly add the desired sulfonyl chloride (1 equivalent) to the reaction mixture at room temperature.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

General Synthesis Workflow

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold a privileged structure in drug discovery.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

Certain N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been investigated as potential treatments for metabolic syndrome. These compounds can act as modulators of PPARγ, a key regulator of adipogenesis and insulin sensitivity.[1] While some derivatives show weak direct agonism, they can still enhance adipogenesis and improve glycemic control in vivo, suggesting a complex modulatory role.[1]

PPARγ Signaling Pathway Modulation

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway Inhibition

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in various cancers and inflammatory diseases. The this compound scaffold is found in compounds designed to inhibit this pathway. By blocking the activity of Janus kinases, these inhibitors can prevent the phosphorylation and subsequent activation of STAT proteins, thereby downregulating the expression of pro-inflammatory and pro-proliferative genes.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Piperazin-1-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperazin-1-ylbenzenesulfonamide, focusing on its solubility and stability. This document is intended to serve as a foundational resource for professionals in drug discovery and development, offering detailed experimental protocols and insights into the compound's behavior in various environments.

Compound Overview

This compound is a chemical entity featuring a sulfonamide group and a piperazine ring. The presence of these functional groups dictates its physicochemical properties, including its potential as a bioactive molecule. The sulfonamide moiety is a well-established pharmacophore, while the piperazine ring is common in many active pharmaceutical ingredients (APIs), often used to improve solubility and pharmacokinetic profiles. Compounds within this structural class have been investigated for various therapeutic applications, including as potential histone deacetylase (HDAC) inhibitors.[1][2][3][4]

Physicochemical and Solubility Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 170856-87-8 | [7][8] |

| Molecular Formula | C₁₀H₁₅N₃O₂S | [7] |

| Molecular Weight | 241.31 g/mol | [7] |

| Physical Form | Solid | |

| Melting Point | 210-211 °C | |

| Boiling Point | 475.4 ± 55.0 °C (at 760 mmHg) |

Table 2: Qualitative Solubility Profile of this compound

| Solvent Type | Expected Solubility | Rationale |

| Aqueous (pH-dependent) | Low to Moderate | Piperazine ring enhances aqueous solubility, especially at acidic pH. The overall molecule size and hydrophobicity of the benzenesulfonamide group may limit high solubility.[5][6] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Commonly used for initial stock solutions in drug discovery for similar heterocyclic compounds. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Likely Soluble | A related compound, N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide, is reported to be soluble in these solvents.[9] |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Poorly Soluble | The polar sulfonamide and piperazine groups limit solubility in non-polar environments. |

Stability Profile and Degradation Pathways

The stability of this compound is critical for its development as a therapeutic agent. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.[10] Such studies involve exposing the compound to harsh conditions, including acid, base, oxidation, heat, and light, typically aiming for 5-20% degradation to ensure that primary degradation products are formed without being further degraded.[11]

Hypothesized Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under stress conditions:

-

Hydrolytic Degradation (Acidic/Basic): The sulfonamide bond is generally stable, but under strong acidic or basic conditions, hydrolysis can occur, potentially cleaving the molecule to form 4-aminobenzenesulfonic acid and piperazine. The piperazine ring itself is stable under most hydrolytic conditions. Studies on similar compounds have shown hydrolysis of imide and amide bonds connected to a piperazine ring.[12][13]

-

Oxidative Degradation: The nitrogen atoms in the piperazine ring and the sulfur atom in the sulfonamide group are susceptible to oxidation. Exposure to an oxidizing agent like hydrogen peroxide could lead to the formation of N-oxides or sulfones.[9]

-

Photolytic Degradation: Aromatic systems can be susceptible to photolytic degradation. Exposure to UV light could potentially lead to ring-opening or other rearrangements. ICH guidelines recommend exposing samples to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[10]

-

Thermal Degradation: Thermal stress, particularly at temperatures exceeding accelerated stability conditions (>50°C), can provide energy for various degradation reactions.

Caption: Potential degradation routes for this compound.

Experimental Protocols

The following sections detail generalized, yet comprehensive, protocols for assessing the solubility and stability of this compound. These methods are standard in the pharmaceutical industry.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is crucial for pre-formulation and predicting in-vivo behavior.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water, acetonitrile, and methanol

-

Analytical balance, vortex mixer, orbital shaker/incubator

-

Centrifuge, filtration device (e.g., 0.45 µm PTFE filters)

-

HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials (in triplicate). The excess solid ensures that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet the remaining solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze both the standards and the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is reported in µg/mL or µM, based on the concentration determined from the calibration curve.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Forced Degradation Study

This protocol outlines a systematic approach to investigating the intrinsic stability of the compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in methanol)

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

HPLC-grade water and mobile phase solvents

-

pH meter, heating block/oven, photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL. Prepare a control sample diluted with water.

-

Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

-

Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is seen, heat at 60°C. If still stable, repeat with 1 M NaOH. Neutralize samples before analysis.

-

Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at a high temperature (e.g., 70°C) for 48 hours.

-

Photolytic Degradation: Expose the solid drug and a drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

-

Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of any degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios (m/z) of the degradation products.

Potential Mechanism of Action: HDAC Inhibition

While the specific biological targets of this compound are not extensively documented, compounds with similar sulfonamide and piperazine scaffolds have been identified as inhibitors of Histone Deacetylases (HDACs).[1][2][4][14] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a target for cancer therapy.

The diagram below illustrates the general mechanism of HDAC action and its inhibition. A molecule like this compound could potentially bind to the active site of an HDAC enzyme, preventing it from deacetylating histones and thereby promoting a more open chromatin state (euchromatin), which allows for gene transcription.

Caption: Hypothesized mechanism of action via HDAC inhibition.

This guide provides a foundational understanding of the solubility and stability of this compound, grounded in the established behavior of its constituent chemical moieties and standard pharmaceutical testing methodologies. The provided protocols and diagrams serve as practical tools for researchers initiating development programs with this or structurally related compounds.

References

- 1. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

- 3. Sulfamides as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide anilides, a novel class of histone deacetylase inhibitors, are antiproliferative against human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 170856-87-8|4-(Piperazin-1-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 8. 4-(Piperazin-1-yl)benzene-1-sulfonamide | C10H15N3O2S | CID 901897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide (EVT-3553296) | 886504-23-0 [evitachem.com]

- 10. ijsdr.org [ijsdr.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]

Initial Biological Screening of 4-Piperazin-1-ylbenzenesulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 4-piperazin-1-ylbenzenesulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This document outlines key experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area.

Antibacterial Activity

The sulfonamide moiety is a well-established pharmacophore in antibacterial agents. This compound derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound/Derivative | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | Reference |

| Ciprofloxacin (Standard) | < 0.016 | < 0.016 | < 0.016 | - | [1] |

| Derivative 5h | - | - | 16 | - | [1] |

| Derivative 5k | - | - | 16 | - | [1] |

| Derivative 5l | - | - | 16 | - | [1] |

| Derivative 6c | 16 | 8 | - | - | [2] |

| Derivative 6d | 16 | - | - | 16 | [2] |

| Derivative 7b | - | - | - | 16 | [2] |

Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS). By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the synthesis of dihydropteroic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. Humans are unaffected as they obtain folic acid from their diet.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of compound concentrations.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Anticancer Activity

Many sulfonamide derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).

Data Presentation: In Vitro Anticancer Activity (IC50/GI50)

The anticancer potential is often assessed by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. The NCI-60 human tumor cell line screen is a common platform for initial anticancer drug discovery.

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Pyrazolo[1,5-a][1][3][4]triazine Derivatives | |||

| Compound 4 | Leukemia | 0.32 | [4] |

| Colon Cancer | 0.49-0.89 | [4] | |

| Renal Cancer | 0.92 | [4] | |

| Vindoline-Piperazine Conjugates | |||

| Compound 23 | Breast (MDA-MB-468) | 1.00 | [5] |

| Compound 25 | Non-Small Cell Lung (HOP-92) | 1.35 | [5] |

| Benzo[a]phenazine Derivatives | |||

| Compound 5d-2 | Various (4 cell lines) | 1.04-2.27 | [6] |

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle. Overexpression or dysregulation of CDKs is a hallmark of many cancers. This compound derivatives can act as CDK inhibitors, preventing the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and leading to cell cycle arrest.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen evaluates the cytotoxic and cytostatic effects of compounds on 60 different human cancer cell lines.

Materials:

-

NCI-60 cell line panel

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

Test compounds

-

96-well microtiter plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) dye

-

Trizma base

Procedure:

-

Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

-

Time Zero (Tz) Plate: After 24 hours, fix one set of plates with TCA to determine the cell count at the time of drug addition.

-

Compound Addition: Add the test compounds at five different concentrations (typically in 10-fold dilutions) to the remaining plates.

-

Incubation with Compound: Incubate the plates for an additional 48 hours.

-

Cell Fixation: After 48 hours, terminate the assay by fixing the cells with cold TCA.

-

Staining:

-

Wash the plates to remove the TCA.

-

Stain the cells with Sulforhodamine B (SRB) solution.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

-

Measurement:

-

Solubilize the bound SRB dye with Trizma base.

-

Read the absorbance at 515 nm.

-

-

Data Analysis: Calculate the percentage of growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) based on the absorbance values of the test wells relative to the time zero and control wells.

Anti-inflammatory Activity

Certain this compound derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Data Presentation: Enzyme Inhibition (IC50)

The in vitro anti-inflammatory activity is determined by measuring the IC50 values against COX-1, COX-2, and 5-LOX.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| Pyrazole Sulfonamide Derivatives | ||||

| Derivative 5b | 5.40 | 0.01 | 1.78 | [7] |

| N-hydroxyurea Derivatives | ||||

| Compound 2 | - | - | - | [8] |

| Compound 3 | - | - | - | [8] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method for screening inhibitors of COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test compounds

-

96-well black microtiter plates

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, cofactor, and arachidonic acid according to the manufacturer's instructions.

-

Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Reaction Setup:

-

In a 96-well plate, add the COX Assay Buffer, fluorometric probe, and COX Cofactor to each well.

-

Add the test compound or vehicle control.

-

Add the COX-2 enzyme to all wells except the blank.

-

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of the reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a classic zinc-binding group, making these derivatives potent inhibitors of carbonic anhydrases (CAs), which are involved in various physiological and pathological processes, including glaucoma and cancer.

Data Presentation: Carbonic Anhydrase Inhibition (Ki)

The inhibitory potency against different CA isozymes is expressed as the inhibition constant (Ki).

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| Piperazine-based Sulfonamides | |||||

| Derivative 6 | 7.9 | 3.7 | - | - | [9] |

| Derivative 5 | 38.6 | 5.8 | - | - | [9] |

| Ureidobenzenesulfonamides | |||||

| Compound 3 | - | - | 8.2 | 1.0 | [10] |

| Bioorganometallic-hydrazones | |||||

| General Range | 1.7-22.4 | 1.7-22.4 | Less sensitive | 1.9-24.4 | [11] |

Experimental Workflow: General Screening Cascade

The initial biological screening of a new series of this compound derivatives typically follows a hierarchical approach, starting with broad primary screens and progressing to more specific secondary and mechanistic assays for promising candidates.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

-

Human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

Test compounds and a known CA inhibitor (e.g., acetazolamide)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in buffer.

-

Prepare a fresh stock solution of p-NPA in a minimal amount of acetonitrile or DMSO.

-

Prepare serial dilutions of the test compounds and the standard inhibitor.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the Tris-HCl buffer.

-

Add the test compound dilutions or vehicle control.

-

Add the CA enzyme solution to all wells except the blank.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value for each compound. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

-

References

- 1. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors | MDPI [mdpi.com]

- 11. Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of 4-Piperazin-1-ylbenzenesulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-piperazin-1-ylbenzenesulfonamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the core mechanisms of action of these analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Carbonic Anhydrase Inhibition

A primary and well-documented mechanism of action for this compound analogs is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[1] These analogs are particularly effective due to the presence of the benzenesulfonamide moiety, a classic zinc-binding group that anchors the inhibitor to the zinc ion in the enzyme's active site. The piperazine ring and its substituents act as a "tail," extending into the active site cavity and interacting with amino acid residues, which is crucial for determining the isoform selectivity and inhibitory potency.[1][2]

Mechanism of Inhibition

The sulfonamide group (-SO₂NH₂) of the analogs coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion that is essential for the enzyme's catalytic activity. The tail portion of the molecule, including the piperazine ring and its substituents, can form additional interactions (e.g., hydrogen bonds, van der Waals forces) with residues in the middle and outer regions of the active site. These secondary interactions are key to achieving high affinity and selectivity for different CA isoforms, such as the tumor-associated hCA IX and XII.[3][4][5]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of several this compound analogs against various human carbonic anhydrase (hCA) isoforms is summarized below.

| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 6g | 89.8 | - | - | - | [1] |

| 6a | 472.8 | - | - | - | [1] |

| Compound 6 | - | - | 0.9 | - | [3] |

| Compound 16 | - | - | 0.8 | - | [3] |

| Compound 20 | - | - | 0.9 | - | [3] |

| SH7s | - | - | 15.9 | 55.2 | [4] |

| SH7a-t (Range) | - | - | 15.9 - 67.6 | 16.7 - 65.7 | [4] |

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The inhibitory activity against various hCA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[1][3]

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Assay Buffer: A tris-HCl buffer (pH 7.4) containing a pH indicator (e.g., 4-nitrophenol) is prepared.

-

Reaction Initiation: The enzyme solution (with or without the inhibitor) is mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition: The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time. The initial rates of the enzymatic reaction are recorded.

-

Data Analysis: IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.

Monoamine and Nucleoside Transporter Inhibition

Analogs of this compound have been designed to target various solute carriers, including monoamine transporters (SERT, DAT, NET) and equilibrative nucleoside transporters (ENTs).

Mechanism of Action

These analogs act as competitive or non-competitive inhibitors of the transporters. By binding to the transporter protein, they block the reuptake of neurotransmitters (e.g., serotonin) or nucleosides (e.g., uridine) from the extracellular space into the cell.[6][7] This leads to an increased concentration of the substrate in the synaptic cleft or extracellular fluid, thereby modulating downstream signaling. For some analogs, this inhibition is irreversible.[7]

Quantitative Data: Transporter Inhibition

| Compound ID | Target | Activity (IC₅₀) | Reference |

| FPMINT Analog (1d) | ENT1 | 0.59 µM | [7] |

| FPMINT Analog (1d) | ENT2 | 77.12 µM | [7] |

| FPMINT Analog (2a) | ENT1 | 104.92 µM | [7] |

| FPMINT Analog (3b) | ENT1 | 1.65 µM | [7] |

| Compound A20 | Serotonin Reuptake | Potent Inhibition | [6] |

| Analog (+)-67 | GlyT-1 | Excellent Potency | [8] |

Experimental Protocol: [³H]Uridine Uptake Assay for ENT Inhibition

This protocol is used to assess the inhibitory activity of compounds on equilibrative nucleoside transporters.[7]

-

Cell Culture: Nucleoside transporter-deficient cells are transfected to express specific human ENT isoforms (e.g., hENT1 or hENT2).

-

Compound Treatment: The cells are pre-incubated with various concentrations of the test analog for a defined period.

-

Uptake Initiation: A solution containing [³H]uridine is added to the cells to initiate the uptake process.

-

Uptake Termination: After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of [³H]uridine uptake is calculated for each concentration of the analog, and the IC₅₀ value is determined.

Other Mechanisms of Action

The versatility of the this compound scaffold has led to its investigation in a broader range of biological targets.

-

PPARγ Agonism: Certain derivatives have been shown to enhance adipogenesis in 3T3-L1 cells, suggesting they may act as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, which is relevant for the treatment of metabolic syndrome.[9]

-

Dopamine D4 Antagonism: Specific analogs have been identified as selective antagonists of the dopamine D4 receptor, indicating potential applications as antipsychotic agents.[10]

-

Monoamine Oxidase (MAO) Inhibition: Modifications of the core structure have yielded compounds with inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[11]

-

Antimicrobial and Anti-inflammatory Activity: Various derivatives incorporating the piperazine moiety have demonstrated anti-inflammatory, antibacterial, and antifungal properties in preclinical models.[12][13]

Conclusion

The this compound framework represents a privileged scaffold in modern drug discovery. Its analogs have demonstrated a remarkable ability to interact with a diverse array of biological targets, with the most prominent mechanisms being the inhibition of carbonic anhydrases and various membrane transporters. The modular nature of this scaffold, allowing for systematic modifications of the piperazine "tail," provides a robust platform for fine-tuning potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significance of this chemical class and provide a foundation for further research and development of novel therapeutics.

References

- 1. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 8. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jddtonline.info [jddtonline.info]

- 13. ijpras.com [ijpras.com]

Spectroscopic Characterization of 4-Piperazin-1-ylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Piperazin-1-ylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of complete experimental spectral data in peer-reviewed literature, this guide combines known physical properties with predicted spectroscopic data based on the analysis of its constituent functional groups—a substituted benzene ring, a sulfonamide group, and a piperazine ring. Detailed experimental protocols for acquiring 1H NMR, 13C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra are provided to facilitate further research and verification. This document is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of this and related compounds.

Introduction

This compound (C₁₀H₁₅N₃O₂S) is a chemical compound that incorporates both a sulfonamide and a piperazine moiety. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial and diuretic properties. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets. The combination of these two pharmacophores in this compound suggests its potential for diverse pharmacological applications. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N₃O₂S | [1] |

| Molecular Weight | 241.31 g/mol | [1] |

| Melting Point | 210-211 °C | |

| Appearance | Solid | |

| CAS Number | 170856-87-8 | [2] |

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous structures containing benzenesulfonamide and piperazine moieties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzenesulfonyl and piperazinyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating nature of the piperazine nitrogen attached to the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | Ar-H (ortho to -SO₂NH₂) |

| ~6.95 | d | 2H | Ar-H (ortho to piperazine) |

| ~7.20 | s (broad) | 2H | -SO₂NH₂ |

| ~3.20 | t | 4H | -N(CH₂)₂- (piperazine, adjacent to phenyl) |

| ~2.90 | t | 4H | -N(CH₂)₂- (piperazine, distal to phenyl) |

| ~2.50 | s (broad) | 1H | -NH- (piperazine) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | Ar-C (ipso, attached to piperazine) |

| ~140.0 | Ar-C (ipso, attached to -SO₂NH₂) |

| ~128.0 | Ar-C (ortho to -SO₂NH₂) |

| ~115.0 | Ar-C (ortho to piperazine) |

| ~48.0 | -N(CH₂)₂- (piperazine, adjacent to phenyl) |

| ~45.0 | -N(CH₂)₂- (piperazine, distal to phenyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups present in the molecule. The predicted characteristic absorption bands for this compound are listed in Table 4.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (sulfonamide and piperazine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2800 | Medium | Aliphatic C-H stretching (piperazine) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1350-1300 | Strong | Asymmetric SO₂ stretching (sulfonamide) |

| 1170-1150 | Strong | Symmetric SO₂ stretching (sulfonamide) |

| ~1100 | Medium | C-N stretching |

| ~900 | Medium | S-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺.

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 242.0961 | [M+H]⁺ |

| Predicted Fragments | Loss of SO₂, piperazine ring fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring.

Table 6: Predicted UV-Vis Absorption Maxima (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~220 | High | π → π |

| ~270 | Medium | π → π |

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound. These are generalized procedures and may require optimization based on the specific instrumentation available.

General Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the spectrometer according to standard procedures to optimize magnetic field homogeneity.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak (DMSO at ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak (DMSO-d₆ at ~39.52 ppm).

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry Protocol (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to maximize the signal of the protonated molecular ion.

-

-

Spectrum Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

-

Fragmentation Analysis (MS/MS):

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Perform collision-induced dissociation (CID) by applying a suitable collision energy to induce fragmentation.

-

Acquire the product ion spectrum to identify the characteristic fragment ions.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill one cuvette with the pure solvent to be used as a blank.

-

-

Spectrum Acquisition:

-

Record a baseline spectrum with the blank cuvette.

-

Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Biological Activity and Potential Signaling Pathways

Derivatives of benzenesulfonamide are known to exhibit a wide range of biological activities. For instance, some act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Piperazine derivatives are also prevalent in centrally acting drugs, targeting various receptors and transporters in the nervous system.

Given the structural motifs present in this compound, it is plausible that this compound could interact with biological targets such as carbonic anhydrases or specific neurotransmitter receptors. However, without specific experimental data, any proposed signaling pathway would be speculative. Further biological screening is required to elucidate its mechanism of action.

Caption: A speculative logical relationship for the potential biological action of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While complete experimental data is not yet widely available, the predicted spectral data and detailed experimental protocols presented herein offer a solid starting point for researchers. The unique combination of the sulfonamide and piperazine moieties makes this compound an interesting candidate for further investigation in drug discovery and development. The provided methodologies will aid in the unambiguous identification and characterization of this and structurally related molecules, which is a critical step in advancing our understanding of their chemical and biological properties.

References

Potential Therapeutic Targets of 4-Piperazin-1-ylbenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-piperazin-1-ylbenzenesulfonamide scaffold is a versatile chemical framework that has been successfully utilized in the development of a variety of therapeutic agents targeting distinct biological pathways. This technical guide provides an in-depth overview of the key therapeutic targets identified for derivatives of this core structure, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Dopamine D4 Receptor Antagonism

Derivatives of this compound have been synthesized and characterized as potent and selective antagonists of the dopamine D4 receptor. This receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic system of the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD.

Quantitative Data

While specific binding affinity data for all derivatives is not publicly available, compounds such as (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide have been identified as selective dopamine D4 antagonists.[1] The binding affinity of such compounds is typically determined using competitive radioligand binding assays, with the inhibitor constant (Ki) serving as a measure of potency.

Table 1: Representative Binding Affinity Profile for a Dopamine D4 Receptor Antagonist

| Compound | Target | Radioligand | Ki (nM) |

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | Dopamine D4 Receptor | [3H]Spiperone | Data not available |

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine D4 receptor.

Objective: To determine the inhibitor constant (Ki) of a test compound for the human dopamine D4 receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]Spiperone or another suitable D4-selective radioligand.

-

Non-specific Ligand: Haloperidol or another appropriate dopamine receptor antagonist at a high concentration (e.g., 10 µM).

-

Test Compound: this compound derivative.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the dopamine D4 receptor to a high density.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations or vehicle (for total binding).

-

Non-specific ligand (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflow

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

Certain N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been investigated as modulators of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. These compounds have been explored as potential treatments for metabolic syndrome.[2]

Quantitative Data

While specific EC50 values for PPARγ activation by these derivatives are not consistently reported in the public domain, their activity is confirmed through cellular assays.

Table 2: Activity Profile of PPARγ Modulators

| Compound Class | Assay | Endpoint | Result |

| N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives | 3T3-L1 Adipocyte Differentiation | Adipogenesis Stimulation | Active at 20 µg/mL[2] |

| PPARγ Transactivation Assay (HEK 293) | PPARγ Activation | Weak to moderate agonism observed[2] |

Experimental Protocols

Objective: To assess the potential of a test compound to induce the differentiation of pre-adipocytes into mature adipocytes.

Materials:

-

Cell Line: 3T3-L1 pre-adipocytes.

-

Culture Medium: DMEM with 10% fetal bovine serum (FBS).

-

Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.

-

Test Compound.

-

Oil Red O Staining Solution.

Procedure:

-

Cell Seeding: Seed 3T3-L1 pre-adipocytes in a multi-well plate and grow to confluence.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the culture medium with MDI medium containing the test compound or vehicle.

-

Medium Change (Day 2): Replace the MDI medium with insulin medium containing the test compound or vehicle.

-

Maintenance (Day 4 onwards): Replace the medium with fresh culture medium containing the test compound or vehicle every two days.

-

Assessment of Differentiation (Day 8-10):

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin.

-

Stain the cells with Oil Red O solution to visualize lipid droplets.

-

Wash the cells to remove excess stain.

-

Quantify adipogenesis by extracting the Oil Red O from the stained cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 520 nm).

-

Objective: To quantify the ability of a test compound to activate the transcriptional activity of PPARγ.

Materials:

-

Cell Line: HEK293 cells or another suitable cell line.

-

Expression Plasmids:

-

A plasmid encoding the full-length human PPARγ.

-

A plasmid encoding the retinoid X receptor α (RXRα).

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

-

Transfection Reagent.

-

Test Compound.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase reporter plasmids using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with the test compound at various concentrations or vehicle.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of test compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Signaling Pathway and Experimental Workflow

Equilibrative Nucleoside Transporter (ENT) Inhibition

A derivative of the this compound scaffold, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), with selectivity for ENT2 over ENT1.[3][4] ENTs are membrane proteins responsible for the transport of nucleosides and nucleoside analog drugs across cell membranes, playing a crucial role in cancer chemotherapy and cardiovascular physiology.

Quantitative Data

Table 3: Inhibitory Activity of FPMINT against ENTs

| Compound | Target | Substrate | IC50 (µM) | Selectivity (ENT1/ENT2) |

| FPMINT | ENT1 | [3H]uridine | 2.458[5] | ~0.43 |

| ENT2 | [3H]uridine | 0.5697[5] | ||

| FPMINT | ENT1 | [3H]adenosine | 7.113[5] | ~0.36 |

| ENT2 | [3H]adenosine | 2.571[5] |